N-(2-(Trifluoromethoxy)ethyl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamides, which are derivatives of nicotinic acid, also known as vitamin B3. This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties and potential biological activities. The compound is of interest in various fields, including medicinal chemistry and agricultural science.
This compound can be synthesized from nicotinic acid or its derivatives through a series of chemical reactions, including chlorination and alkylation. The trifluoromethoxy group is introduced to enhance the biological activity of the nicotinamide structure.
N-(2-(Trifluoromethoxy)ethyl)nicotinamide can be classified as:
The synthesis of N-(2-(Trifluoromethoxy)ethyl)nicotinamide typically involves several key steps:
The molecular structure of N-(2-(Trifluoromethoxy)ethyl)nicotinamide can be represented as follows:
N-(2-(Trifluoromethoxy)ethyl)nicotinamide can participate in various chemical reactions:
The mechanism of action for N-(2-(Trifluoromethoxy)ethyl)nicotinamide involves its interaction with specific molecular targets within biological systems:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to characterize this compound.
N-(2-(Trifluoromethoxy)ethyl)nicotinamide has several scientific uses:
The trifluoromethoxy (-OCF₃) group is a critical structural motif in medicinal chemistry due to its unique physicochemical properties. This substituent combines high electronegativity (Pauling scale: ~3.5), moderate lipophilicity (π = 1.04), and metabolic stability, making it superior to other halogenated groups like trifluoromethyl (-CF₃) or methoxy (-OCH₃) [9]. Its electron-withdrawing nature alters electron density in aromatic systems, enhancing binding affinity to target proteins through dipole interactions and steric effects. The trifluoromethoxy group also improves blood-brain barrier permeability and oral bioavailability by optimizing logP values while resisting oxidative metabolism—a key limitation of alkyl ethers [3] [9].
Table 1: Comparative Properties of Trifluoromethoxy and Related Functional Groups
Functional Group | Hansch π Value | Electronegativity | Metabolic Stability |
---|---|---|---|
-OCF₃ (Trifluoromethoxy) | 1.04 | High | Excellent |
-CF₃ (Trifluoromethyl) | 0.88 | Very High | Good |
-OCH₃ (Methoxy) | -0.02 | Low | Poor |
-Cl (Chloro) | 0.71 | Moderate | Moderate |
In N-(2-(Trifluoromethoxy)ethyl)nicotinamide, the -OCF₃ moiety is strategically positioned on the ethyl tether to modulate conformational flexibility while maintaining optimal hydrophobic interactions. This design exploits the group’s ability to engage in halogen bonding with carbonyl backbones or aromatic residues in biological targets, as observed in antimicrobial and anticancer agents bearing this substituent [9].
Nicotinamide (pyridine-3-carboxamide) serves as a privileged scaffold in drug design due to its versatile hydrogen-bonding capacity and bioisosteric mimicry of adenine nucleotides. The carboxamide group forms dual H-bonds with protein targets (e.g., kinases, ADP-ribosyltransferases), while the pyridine nitrogen acts as a hydrogen-bond acceptor [2] [5]. Derivatives like N-(2-(Trifluoromethoxy)ethyl)nicotinamide leverage this scaffold to inhibit enzymes such as tankyrases (involved in Wnt/β-catenin signaling) and NAD⁺-dependent deacetylases (sirtuins) by competing with nicotinamide binding sites [2] [4].
Table 2: Biological Targets of Nicotinamide-Based Therapeutics
Target Enzyme | Therapeutic Area | Key Interactions |
---|---|---|
Tankyrase (PARP family) | Oncology | H-bonds with Glu1291, Ser1221 |
Sirtuin (SIRT1) | Neurodegeneration | Coordination with Zn²⁺ in catalytic site |
VEGFR-2 | Antiangiogenesis | π-Stacking with Phe1047 |
nNOS | CNS disorders | Salt bridge with Glu592 |
Structural modifications at the carboxamide nitrogen enhance target specificity and pharmacokinetic profiles. For example, alkylation with the 2-(trifluoromethoxy)ethyl chain introduces steric bulk that selectively fits into hydrophobic subpockets of PARP catalytic domains, as demonstrated in quinazolin-4-one inhibitors [4] [5]. This modification reduces off-target effects against non-NAD⁺-dependent enzymes while improving cell permeability.
Structural hybridization merges pharmacophoric elements from distinct bioactive molecules to create compounds with synergistic properties. N-(2-(Trifluoromethoxy)ethyl)nicotinamide exemplifies this strategy by integrating:
This hybrid design enables dual interactions: the nicotinamide moiety engages polar residues (e.g., Glu885 in VEGFR-2, Asp1046 in tankyrase), while the trifluoromethoxyethyl tail occupies adjacent hydrophobic clefts [4] [7]. Hybridization also mitigates metabolic vulnerabilities—replacing ester linkages with amides prevents hydrolysis, and the -OCF₃ group impedes cytochrome P450 oxidation [3] [9].
Table 3: Hybrid Nicotinamide Derivatives in Drug Development
Hybrid Structure | Target | IC₅₀/Value | Advantage vs. Parent Scaffolds |
---|---|---|---|
Pyrimidine-thioindole-nicotinamide | VEGFR-2 | 310–920 nM | 5-fold ↑ affinity, ↑ antiangiogenic effects |
Quinazolin-4-one-nicotinamide | Tankyrase | 14–65 nM | 8-fold ↑ selectivity for TNKS2 |
2-Aminopyridine-nicotinamide | nNOS | 24 nM (rat) | 153-fold iNOS selectivity |
Molecular dynamics studies confirm that hybrid molecules like N-(2-(trifluoromethoxy)ethyl)nicotinamide adopt preorganized conformations that minimize binding energy penalties. The ethyl tether’s length (2–3 atoms) positions the trifluoromethoxy group optimally for van der Waals contacts with residues like Leu337 in nNOS or Phe1035 in VEGFR-2, directly contributing to enhanced specificity [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7